3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
This compound is a complex heterocyclic molecule with a unique structure. Let’s break it down:
Chemical Formula: CHNOS
IUPAC Name: (5Z)-3-(3-ethoxypropyl)-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Chemical Reactions Analysis
The compound may undergo various reactions, including:
Oxidation: Oxidative processes could modify the thiazolidine or pyrazole moieties.
Reduction: Reduction reactions might target the carbonyl groups or the thiazolidine ring.
Substitution: Substituents on the phenyl rings could be replaced.
Common Reagents and Conditions: These would depend on the specific reaction. For example, reducing agents like lithium aluminum hydride (LiAlH) or reagents like thionyl chloride (SOCl) for thiazolidine formation.
Major Products: These would vary based on reaction conditions, but modifications to the thiazolidine, pyrazole, or phenyl rings are likely.
Scientific Research Applications
Medicine: Investigate its pharmacological properties, such as anti-inflammatory, analgesic, or antitumor effects.
Chemistry: Explore its reactivity and use it as a building block for more complex molecules.
Biology: Investigate its interactions with biological targets (e.g., enzymes, receptors).
Industry: Assess its potential as a catalyst or ligand in chemical processes.
Mechanism of Action
The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H26N4O4S2 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(5Z)-3-(3-ethoxypropyl)-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H26N4O4S2/c1-2-29-11-6-10-26-21(28)17(32-22(26)31)13-16-19(23-14-15-7-5-12-30-15)24-18-8-3-4-9-25(18)20(16)27/h3-4,8-9,13,15,23H,2,5-7,10-12,14H2,1H3/b17-13- |
InChI Key |
IVITYDXXTLDURX-LGMDPLHJSA-N |
Isomeric SMILES |
CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4CCCO4)/SC1=S |
Canonical SMILES |
CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4CCCO4)SC1=S |
Origin of Product |
United States |
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